molecular formula C15H25N5 B11743223 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11743223
M. Wt: 275.39 g/mol
InChI Key: IJQDFOAECPQXHL-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole rings followed by their functionalization. The general synthetic route includes:

    Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Functionalization: The pyrazole rings are then functionalized with the appropriate alkyl groups (2-methylpropyl and propyl) through alkylation reactions.

    Coupling: The final step involves coupling the two functionalized pyrazole rings through a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings or the alkyl side chains, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, the compound’s potential as a pharmacophore can be explored for the development of new drugs. Its pyrazole rings are known to exhibit various biological activities, including anti-inflammatory and anticancer properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole rings can interact with enzymes and receptors, modulating their activity. The compound can also form stable complexes with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazole rings and specific alkyl substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

1-[2-(2-methylpropyl)pyrazol-3-yl]-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H25N5/c1-4-7-19-12-14(9-18-19)8-16-10-15-5-6-17-20(15)11-13(2)3/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3

InChI Key

IJQDFOAECPQXHL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2CC(C)C

Origin of Product

United States

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